1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a pyrazole ring and a trifluoromethylphenyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Attachment of the phenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the urea linkage: This can be done by reacting an isocyanate with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The pyrazole ring and phenyl groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific biological target. Generally, compounds with pyrazole and trifluoromethylphenyl groups can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea: can be compared with other pyrazole derivatives and trifluoromethylphenyl compounds.
Unique Features: The combination of the pyrazole ring and trifluoromethylphenyl group may confer unique biological activities or chemical properties.
List of Similar Compounds
- 1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-methylphenyl)urea
- 1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3-chlorophenyl)urea
- 1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea
Biological Activity
1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazole ring linked to a urea moiety, which is believed to contribute to its biological activities. Its molecular formula is C17H18N4F3, with a molecular weight of 326.4 g/mol .
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. For example, the reaction between 4-phenyl-1H-pyrazole and trifluoromethyl-substituted phenyl is performed in the presence of coupling agents to facilitate the formation of the urea bond .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including the target compound. For instance, pyrazolyl-ureas have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 250 µg/mL . The structure-activity relationship (SAR) indicates that modifications to the pyrazole or urea moieties can enhance activity.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In particular, derivatives have been shown to inhibit cytokine production (e.g., IL-17 and TNFα), with IC50 values in the low micromolar range, suggesting potential applications in treating inflammatory diseases .
Anticancer Potential
The compound's anticancer activity has also been explored. Pyrazole-based compounds have demonstrated efficacy against various cancer cell lines, inhibiting cell proliferation with IC50 values often in the nanomolar range. For example, certain derivatives exhibited IC50 values as low as 0.067 µM against Aurora-A kinase, a target in cancer therapy .
Case Study 1: Inhibition of Cyclooxygenase (COX)
A study focused on the anti-inflammatory effects of pyrazole derivatives showed that certain compounds inhibited COX enzymes effectively. The best-performing derivative had an IC50 value of 0.013 µM against human IKK-2, indicating strong potential for treating inflammatory conditions .
Case Study 2: Anticancer Activity against Lung Cancer Cells
In vitro studies assessed the effects of pyrazole derivatives on lung cancer cell lines (e.g., H460 and A549). The most promising compounds led to significant reductions in cell viability at concentrations ranging from 0.75 to 4.21 µM, demonstrating their potential as anticancer agents .
Data Tables
Properties
IUPAC Name |
1-[2-(4-phenylpyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O/c20-19(21,22)16-7-4-8-17(11-16)25-18(27)23-9-10-26-13-15(12-24-26)14-5-2-1-3-6-14/h1-8,11-13H,9-10H2,(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIUTKCDUUVEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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